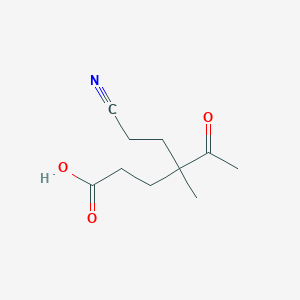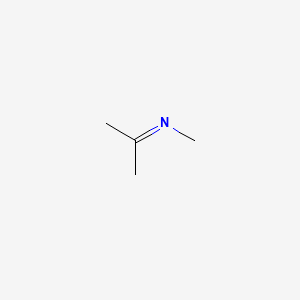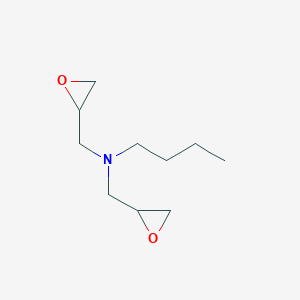
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as epoxides, which are characterized by the presence of an oxirane ring. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- typically involves the reaction of an amine with an epoxide. One common method is the reaction of N-butylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction.
化学反応の分析
Types of Reactions
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted amines.
科学的研究の応用
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
類似化合物との比較
Similar Compounds
Diglycidyl aniline: Another epoxide compound with similar reactivity.
N,N’-methylenebis(2-ethyl-4,1-phenylene)bis[N-(oxiranylmethyl)-]: A related compound used in high-performance epoxy resins.
Uniqueness
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is unique due to its specific structure, which combines an amine and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications.
特性
CAS番号 |
4856-88-6 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
N,N-bis(oxiran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-11(5-9-7-12-9)6-10-8-13-10/h9-10H,2-8H2,1H3 |
InChIキー |
LJDKIFXJERTLMR-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC1CO1)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


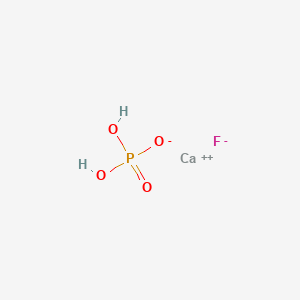
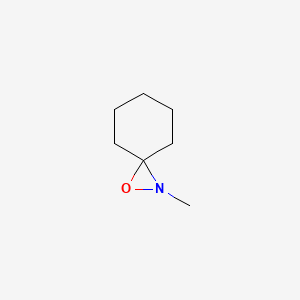
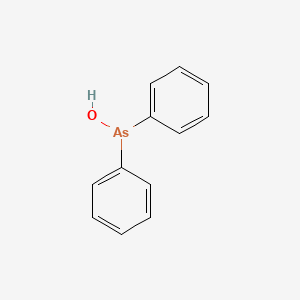

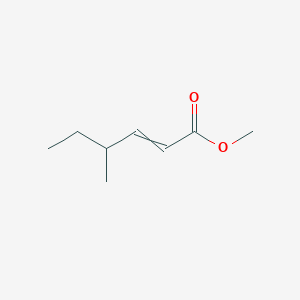
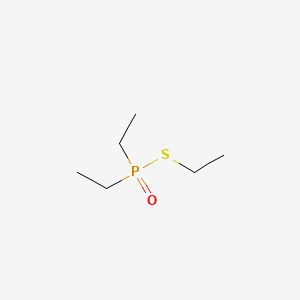

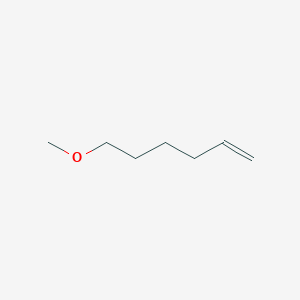
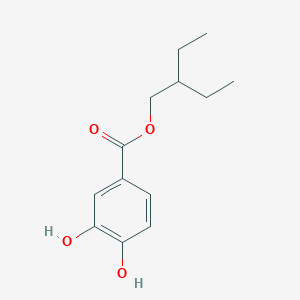
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
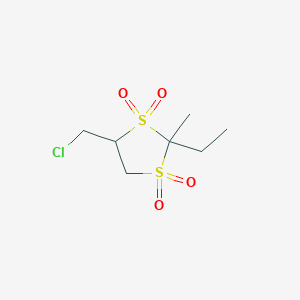
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
